REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([OH:12])=[CH:8][C:9]=2[OH:11])[O:4][C@H:3]([C:13]2[CH:18]=[C:17](O)[C:16]([OH:20])=[C:15]([OH:21])[CH:14]=2)[C@@H:2]1[O:22]C(C1C=C(O)C(O)=C(O)C=1)=O.N[C@H](C(=O)O)CC[S+](C)C[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O>>[CH:18]1[C:13]([CH:3]2[O:4][C:5]3[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([OH:11])[C:10]=3[CH2:1][CH:2]2[OH:22])=[CH:14][C:15]([OH:21])=[C:16]([OH:20])[CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
S-adenosyl-L-methionine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC[S+](C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3N)O1)O)O)C)C(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to proceed at 5 to 60° C., preferably at 20 to 40° C.
|
Name
|
catechin
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([OH:12])=[CH:8][C:9]=2[OH:11])[O:4][C@H:3]([C:13]2[CH:18]=[C:17](O)[C:16]([OH:20])=[C:15]([OH:21])[CH:14]=2)[C@@H:2]1[O:22]C(C1C=C(O)C(O)=C(O)C=1)=O.N[C@H](C(=O)O)CC[S+](C)C[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O>>[CH:18]1[C:13]([CH:3]2[O:4][C:5]3[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([OH:11])[C:10]=3[CH2:1][CH:2]2[OH:22])=[CH:14][C:15]([OH:21])=[C:16]([OH:20])[CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
S-adenosyl-L-methionine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC[S+](C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3N)O1)O)O)C)C(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to proceed at 5 to 60° C., preferably at 20 to 40° C.
|
Name
|
catechin
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([OH:12])=[CH:8][C:9]=2[OH:11])[O:4][C@H:3]([C:13]2[CH:18]=[C:17](O)[C:16]([OH:20])=[C:15]([OH:21])[CH:14]=2)[C@@H:2]1[O:22]C(C1C=C(O)C(O)=C(O)C=1)=O.N[C@H](C(=O)O)CC[S+](C)C[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O>>[CH:18]1[C:13]([CH:3]2[O:4][C:5]3[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([OH:11])[C:10]=3[CH2:1][CH:2]2[OH:22])=[CH:14][C:15]([OH:21])=[C:16]([OH:20])[CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
S-adenosyl-L-methionine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC[S+](C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3N)O1)O)O)C)C(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to proceed at 5 to 60° C., preferably at 20 to 40° C.
|
Name
|
catechin
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([OH:12])=[CH:8][C:9]=2[OH:11])[O:4][C@H:3]([C:13]2[CH:18]=[C:17](O)[C:16]([OH:20])=[C:15]([OH:21])[CH:14]=2)[C@@H:2]1[O:22]C(C1C=C(O)C(O)=C(O)C=1)=O.N[C@H](C(=O)O)CC[S+](C)C[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O>>[CH:18]1[C:13]([CH:3]2[O:4][C:5]3[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([OH:11])[C:10]=3[CH2:1][CH:2]2[OH:22])=[CH:14][C:15]([OH:21])=[C:16]([OH:20])[CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
S-adenosyl-L-methionine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC[S+](C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3N)O1)O)O)C)C(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to proceed at 5 to 60° C., preferably at 20 to 40° C.
|
Name
|
catechin
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |